Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid
Description
Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid (CAS: CID 15621599) is a tricyclic carboxylic acid with a complex fused-ring structure. Its molecular formula is C₁₂H₁₈O₂, featuring a bicyclo[4.3.1] core fused with an additional bridge to form a rigid, three-dimensional framework.
Key structural attributes include:
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
tricyclo[4.3.1.13,8]undec-4-ene-4-carboxylic acid |
InChI |
InChI=1S/C12H16O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h6-10H,1-5H2,(H,13,14) |
InChI Key |
SCJHTMDSYKBKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid typically involves the construction of the tricyclic core followed by functionalization to introduce the carboxylic acid group. The key steps include:
- Formation of the tricyclic ring system via cyclization reactions.
- Introduction of the carboxylic acid group through oxidation or carboxylation reactions.
- Control of stereochemistry and regiochemistry to ensure the correct positioning of the double bond and carboxylic acid.
Specific Synthetic Routes
Synthesis via Acid Chloride Intermediates and Grignard Reagents
A well-documented method involves the preparation of tricyclo[4.3.1.1,3,8]undecoyl chloride, which serves as a reactive intermediate. This acid chloride is reacted with alkyl Grignard reagents to form the corresponding alcohols, which can be further manipulated to yield the carboxylic acid derivative.
Comparative Analysis of Preparation Routes
| Aspect | Acid Chloride + Grignard Route | Acid-Catalyzed Equilibration Route | Ritter Reaction Route |
|---|---|---|---|
| Complexity | Moderate to high, requires preparation of acid chloride and Grignard reagents | Moderate, uses strong acid and long reaction time | Moderate, involves multi-step reaction and hydrolysis |
| Control over substituents | High, allows introduction of various alkyl groups | Limited, mainly equilibration of existing structures | High, functional group transformations possible |
| Yield | Variable, not always specified | Good (69%) | Variable, not specified |
| Scalability | Good, common in industrial organic synthesis | Moderate, due to long reaction times | Moderate to low, due to reaction complexity |
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions. The molecular targets and pathways involved can vary widely, making it a versatile compound for research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyltricyclo[4.3.1.1³,⁸]undecane-4-carboxylic Acid (CID 165941236)
- Molecular Formula : C₁₃H₂₀O₂ (vs. C₁₂H₁₈O₂ for the parent compound).
- Structural Differences : A methyl group replaces a hydrogen at the 4-position, increasing steric bulk and lipophilicity.
- SMILES :
CC1(CC2CC3CC(C2)CC1C3)C(=O)O. - Impact : The methyl group may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
| Property | Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic Acid | 4-Methyl Derivative |
|---|---|---|
| Molecular Weight | 194.28 g/mol | 208.30 g/mol |
| Predicted CCS ([M+H]⁺) | 128.7 Ų | Not reported |
| Polarity | Higher (due to absence of methyl) | Lower |
Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic Acid
- Structural Differences : A smaller tricyclic framework (3.3.1.1 vs. 4.3.1.1) with the carboxylic acid at the 1-position.
- Applications include catalysis and polymer synthesis .
Tricyclo[6.3.0.0⁴,⁸]undec-3-en-2-one
- Functional Group : Ketone instead of carboxylic acid.
- Synthesis : Produced via cyclodehydration of bicyclic precursors, differing from the acid’s synthetic pathways .
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the carboxylic acid participates in acid-base or esterification reactions.
2,7-Bis(trifluoromethyl)tricyclo[4.3.1.1³,⁸]undecane-syn-2,syn-7-diol
- Substituents : Two trifluoromethyl (-CF₃) groups and hydroxyl (-OH) groups.
- The diol groups introduce hydrogen-bonding capacity, contrasting with the carboxylic acid’s single H-bond donor/acceptor .
Bicyclo[7.2.0]undec-4-ene Derivatives
- Structure : Less complex bicyclic framework lacking a carboxylic acid.
- Example : 4,11,11-Trimethyl-8-methylene-bicyclo[7.2.0]undec-4-ene (C₁₅H₂₄).
- Properties : Highly hydrophobic due to methyl/methylene groups, limiting applications in aqueous systems but useful in fragrance or hydrocarbon-based materials .
Biological Activity
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid (CAS No. 57293-36-4) is a bicyclic compound with potential biological applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a carboxylic acid functional group, which is significant for its reactivity and interaction with biological systems. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tricyclic compounds can exhibit antimicrobial properties, although specific data on this compound remains limited.
- Anti-inflammatory Properties : Some research indicates that similar tricyclic structures may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The compound may also show promise in neuroprotection, particularly in models of neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways associated with inflammation and pain.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of tricyclic compounds against various bacterial strains. While specific results for this compound were not detailed, the findings indicated that structural modifications could enhance activity against resistant strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tricyclic A | E. coli | 32 µg/mL |
| Tricyclic B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Case Study 2: Neuroprotective Properties
Research conducted on related compounds demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting neuronal survival.
Q & A
Q. What are the recommended synthetic routes for Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of tricyclic carboxylic acids typically involves cycloaddition or ring-closing metathesis reactions. For example, analogous compounds like Tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid are synthesized via Diels-Alder reactions using dienophiles and dienes under controlled temperatures (60–80°C) . Optimization includes:
- Catalyst selection : Use Grubbs catalysts for metathesis or Lewis acids (e.g., BF₃·Et₂O) for cycloadditions.
- Solvent systems : Anhydrous dichloromethane or toluene to minimize side reactions.
- Workup : Acidic hydrolysis (HCl/THF) to isolate the carboxylic acid moiety.
Q. Table 1: Example Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Grubbs 2nd generation | 65–75 |
| Temperature | 40°C (reflux) | 78 |
| Reaction Time | 24–48 hours | — |
Q. How can the structural elucidation of Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid be performed?
Methodological Answer: Combine X-ray crystallography for absolute stereochemistry determination with NMR spectroscopy for functional group analysis:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals in the tricyclic framework .
- IR spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₂O₂).
Q. What purification strategies are effective for isolating Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid from reaction mixtures?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
- Solvent stability : Avoid prolonged storage in DMSO (risk of sulfoxide adduct formation) .
Advanced Research Questions
Q. What reaction mechanisms explain the stereoselectivity of Tricyclo[4.3.1.1³,⁸]undec-4-ene-4-carboxylic acid in [4+2] cycloadditions?
Methodological Answer: The tricyclic scaffold’s rigidity directs endo selectivity in Diels-Alder reactions. Computational studies (DFT) show:
- Transition-state analysis : Electron-deficient dienophiles align with the electron-rich bridgehead double bond .
- Steric effects : Substituents at C3 and C8 hinder exo pathways.
Table 2: Stereoselectivity in Model Reactions
| Dienophile | Endo:Exo Ratio | ΔG‡ (kcal/mol) |
|---|---|---|
| Maleic anhydride | 9:1 | 18.2 |
| Tetrazine | 7:3 | 22.5 |
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to assess binding affinity .
- QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity (IC₅₀) in cancer cell lines .
- ADMET prediction : SwissADME to optimize bioavailability and minimize hepatotoxicity .
Q. What experimental approaches resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Q. How can the compound’s derivatives be evaluated for anti-inflammatory activity?
Methodological Answer:
- In vitro assays : Measure COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) .
- Cell-based models : LPS-induced TNF-α secretion in RAW 264.7 macrophages (ELISA quantification) .
- In vivo studies : Murine paw edema models with dose optimization (10–50 mg/kg, oral gavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
